2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE
Description
2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS2/c1-13-4-2-11-9(13)16-6-7(14)12-8-10-3-5-15-8/h2-5H,6H2,1H3,(H,10,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTLOYKEEWAVFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE typically involves multi-step reactions starting from commercially available precursors. One common route includes the formation of the imidazole ring followed by the introduction of the thiazole moiety. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as triethylamine. The final step usually involves the coupling of the two heterocyclic rings under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfur atom in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole and thiazole rings can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride
- 1-Methyl-1H-imidazol-2-yl methanol
- 3,5-Di(4-imidazol-1-yl)pyridine
Uniqueness
Compared to similar compounds, 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE stands out due to its dual heterocyclic structure, which provides a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
